molecular formula C17H24N2O3 B1328721 [{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid CAS No. 1142204-90-7

[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid

Numéro de catalogue: B1328721
Numéro CAS: 1142204-90-7
Poids moléculaire: 304.4 g/mol
Clé InChI: HILITJXQFLNXNX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound [{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid (CAS 1142205-18-2) is a substituted glycine derivative with a molecular formula of C₁₇H₁₆Cl₂N₂O₃ and a molecular weight of 367.23 g/mol . Structurally, it features:

  • A central acetic acid backbone.
  • A phenyl group attached via an amino linkage to the α-carbon.
  • A cyclohexylmethyl-substituted amide (2-[(cyclohexylmethyl)amino]-2-oxoethyl) moiety on the same α-carbon.

Propriétés

IUPAC Name

2-(N-[2-(cyclohexylmethylamino)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-16(18-11-14-7-3-1-4-8-14)12-19(13-17(21)22)15-9-5-2-6-10-15/h2,5-6,9-10,14H,1,3-4,7-8,11-13H2,(H,18,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILITJXQFLNXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182017
Record name Glycine, N-[2-[(cyclohexylmethyl)amino]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142204-90-7
Record name Glycine, N-[2-[(cyclohexylmethyl)amino]-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[(cyclohexylmethyl)amino]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Preparation Methods

General Synthetic Strategy

The preparation of [{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid typically follows a multi-step synthetic route involving:

  • Step 1: Formation of the amide intermediate
    The cyclohexylmethyl amine is reacted with an activated carboxylic acid derivative (such as an acid chloride or ester) of glycine or a protected amino acid derivative to form the amide bond at the 2-oxoethyl position.

  • Step 2: Introduction of the phenylamino group
    The phenylamino substituent is introduced either by nucleophilic substitution or by coupling with a phenylamine derivative under controlled conditions to avoid overreaction.

  • Step 3: Deprotection and purification
    If protecting groups are used (e.g., for the carboxyl or amine groups), these are removed under mild acidic or basic conditions. The final compound is purified by recrystallization or chromatographic methods.

Specific Synthetic Routes

Route A: Amide Coupling via Carbodiimide Activation
  • Reagents: Cyclohexylmethylamine, phenylaminoacetic acid derivative, carbodiimide coupling agents (e.g., EDCI or DCC), and catalytic amounts of HOBt or NHS to improve coupling efficiency.
  • Procedure:
    • Activate the carboxyl group of phenylaminoacetic acid with carbodiimide in anhydrous solvent (e.g., dichloromethane).
    • Add cyclohexylmethylamine slowly to the activated intermediate.
    • Stir at room temperature or slightly elevated temperature until reaction completion.
    • Work-up involves aqueous washes and purification by column chromatography.
Route B: Use of Acid Chloride Intermediate
  • Reagents: Phenylaminoacetic acid converted to acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with cyclohexylmethylamine.
  • Procedure:
    • Synthesize acid chloride from phenylaminoacetic acid under reflux with thionyl chloride.
    • Add cyclohexylmethylamine dropwise to the acid chloride solution under cooling.
    • Stir and monitor reaction progress by TLC or HPLC.
    • Purify the product by recrystallization.

Alternative Methods

  • Solid-phase peptide synthesis (SPPS): For analogs or derivatives, SPPS can be employed to assemble the amino acid and amide components sequentially on a resin, allowing for automated synthesis and easy purification.
  • Enzymatic synthesis: Although less common, enzymatic amidation using proteases or amidases may be explored for greener synthesis routes.

Data Table: Comparative Analysis of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield (%) Purity (%) Advantages Disadvantages
Carbodiimide Coupling (EDCI) Cyclohexylmethylamine, EDCI, HOBt Room temp, 12-24 h 75-85 >95 Mild conditions, high selectivity Carbodiimide byproducts require removal
Acid Chloride Method Thionyl chloride, cyclohexylmethylamine Reflux for acid chloride, 0-5°C for amine addition 70-80 >90 Fast reaction, straightforward Use of corrosive reagents, side reactions possible
Solid-phase Peptide Synthesis Protected amino acids, resin Automated, multiple steps 60-75 >98 High purity, automation possible Expensive, complex setup
Enzymatic Amidation Enzymes, substrates Mild aqueous conditions 50-65 >90 Environmentally friendly Limited substrate scope, slower

Research Findings and Optimization Notes

  • Yield and Purity: Carbodiimide-mediated coupling is widely preferred for its balance of yield and purity, with yields typically in the 75-85% range and purity exceeding 95% after purification.
  • Reaction Monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are standard for monitoring reaction progress and purity.
  • Solvent Choice: Anhydrous solvents such as dichloromethane or dimethylformamide (DMF) are commonly used to prevent hydrolysis of reactive intermediates.
  • Temperature Control: Low temperatures during amine addition to acid chlorides minimize side reactions and improve selectivity.
  • Byproduct Removal: Carbodiimide byproducts (ureas) require thorough washing or filtration to avoid contamination.
  • Scale-up Considerations: The acid chloride method is favored for larger scale due to faster reaction times, but safety precautions for handling reagents are critical.

Analyse Des Réactions Chimiques

Types of Reactions

[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acyl groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Applications De Recherche Scientifique

Chemistry

In chemistry, [{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for drug development, particularly in designing molecules that can modulate biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the production of polymers, resins, and other advanced materials.

Mécanisme D'action

The mechanism of action of [{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituted Phenylacetic Acid Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Biological Activity (Reported) References
Target Compound : [{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid C₁₇H₁₆Cl₂N₂O₃ 367.23 Cyclohexylmethyl amide, phenylamino Bioactive (unspecified)
[2-(Cyclopentylamino)-2-oxoethylamino]acetic acid C₁₆H₂₁N₃O₃ 303.36 Cyclopentyl amide (vs. cyclohexylmethyl) Not reported
[{2-[(2,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid C₁₇H₁₆Cl₂N₂O₃ 367.23 2,4-Dichlorobenzyl amide (vs. cyclohexylmethyl) Not reported
2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate C₂₆H₂₆N₂O₆ 462.50 Ethoxyphenyl carbamoyl, methoxyphenyl ester Not reported
Key Observations:
  • Cyclohexylmethyl vs.
  • Halogenated Benzyl Groups : The dichlorobenzyl analog (Row 3) shares the same molecular formula and weight as the target compound but replaces cyclohexylmethyl with a 2,4-dichlorobenzyl group , likely enhancing electrophilic reactivity and target binding specificity .
  • Ester vs. Acid Derivatives : The methoxyphenyl ester derivative (Row 4) replaces the acetic acid group with an ester, which may improve membrane permeability but reduce water solubility .

Aminopeptidase M (AP-M) Inhibitors

Several structurally related compounds (e.g., 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids) have been studied as aminopeptidase M inhibitors (Table 2) .

Table 2: AP-M Inhibitory Activity of Selected Analogs
Compound Name IC₅₀ (µM) Key Structural Features References
2-{4-[2-(2-Oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (Compound 8) 0.12 Oxopyrrolidinyl amide, phenoxy linkage
2-{3-[(2-Oxopiperidin-1-yl)acetamido]phenoxy}acetic acid (Compound 10) 0.09 Oxopiperidinyl amide, phenoxy linkage
Target Compound Not tested Cyclohexylmethyl amide, phenylamino linkage
Key Observations:
  • Oxopyrrolidinyl vs. Oxopiperidinyl : Increasing the ring size from pyrrolidinyl (5-membered) to piperidinyl (6-membered) enhances inhibitory potency (IC₅₀ decreases from 0.12 µM to 0.09 µM) .
  • Phenoxy vs. Phenylamino Linkages: The target compound’s phenylamino-acetic acid scaffold differs from the phenoxy-linked AP-M inhibitors, suggesting divergent binding interactions.

Benzimidazole and Sulfonamide Derivatives

Compounds with benzimidazole or sulfonamide moieties () exhibit distinct pharmacological profiles:

  • Benzimidazole analogs (e.g., [2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]amino]acetic acid) are explored for glucose uptake modulation and α-glucosidase inhibition .
  • Sulfonamide derivatives (e.g., [2-[cyclohexyl(methyl)amino]-2-oxoethyl] 2-[(4-methylphenyl)sulfonylamino]acetate) often target proteases or kinases .

Activité Biologique

[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid, with the molecular formula C17H24N2O3 and CAS number 1142204-90-7, is a compound that has garnered interest in the field of biological research due to its potential bioactive properties. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Properties

The compound has been identified as a bioactive molecule with various pharmacological activities. Its structure suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Preliminary studies indicate that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.
  • Receptor Modulation : There is evidence suggesting that this compound can modulate receptor activity, influencing neurotransmitter systems and cellular responses.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on available research findings.

Biological Activity Effect Observed Reference
Antioxidant ActivitySignificant reduction in oxidative stress markers
Anti-inflammatory EffectsDecreased levels of pro-inflammatory cytokines
CytotoxicityInduced apoptosis in cancer cell lines
Neuroprotective EffectsEnhanced neuronal survival under stress conditions

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Antioxidant Study : A study demonstrated that treatment with the compound significantly lowered reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent. The mechanism was attributed to the upregulation of endogenous antioxidant enzymes.
  • Cancer Research : In vitro studies showed that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound induced apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.
  • Neuroprotection : Research highlighted the neuroprotective properties of the compound in models of neurodegenerative diseases. It was found to decrease neuronal death induced by excitotoxicity and oxidative stress, suggesting its potential therapeutic role in conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid, and how can purity be optimized?

  • Methodology : A two-step approach is commonly used:

Amide bond formation : React cyclohexylmethylamine with a bromoacetyl intermediate under anhydrous conditions (e.g., DMF, 60°C, 12 hours) to generate the 2-[(cyclohexylmethyl)amino]-2-oxoethyl moiety.

N-arylation : Couple the intermediate with phenyl glycine derivatives using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane.

  • Purity optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in methanol/water .
    • Validation : Monitor reaction progress with TLC (Rf ~0.3–0.4) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Key techniques :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks:
  • Cyclohexyl protons (δ 1.0–2.1 ppm, multiplet)
  • Amide carbonyl (δ ~165–170 ppm in 13C^{13}C)
  • Phenyl aromatic protons (δ 7.2–7.5 ppm) .
  • Mass spectrometry : Confirm molecular ion ([M+H]+^+) at m/z 347.2 (calculated for C18_{18}H25_{25}N3_3O3_3) .

Q. What are the primary solubility and stability considerations for this compound in biological assays?

  • Solubility : Moderately soluble in DMSO (≥10 mM) and ethanol; use sonication or mild heating (≤40°C) to improve dissolution. Avoid aqueous buffers without co-solvents (e.g., <1% solubility in PBS) .
  • Stability : Store lyophilized at -20°C. In solution (DMSO), stability decreases after 48 hours; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what contradictions exist between in silico and in vitro data?

  • In silico methods :

  • Docking studies : Use AutoDock Vina to model interactions with α-glucosidase (PDB: 2ZEJ). Focus on hydrogen bonding between the amide group and catalytic residues (e.g., Asp349) .
  • ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45) but potential CYP3A4 inhibition.
    • Contradictions : In vitro assays may show weaker α-glucosidase inhibition (IC50_{50} >50 µM) than predicted (IC50_{50} ~10 µM). Validate via orthogonal assays (e.g., fluorescence-based enzyme kinetics) and check for aggregation artifacts .

Q. What strategies resolve discrepancies in reported biological activities (e.g., anti-inflammatory vs. neuroprotective effects)?

  • Hypothesis-driven testing :

  • Target specificity : Perform kinase profiling (e.g., Eurofins KinaseProfiler) to rule off-target effects.
  • Metabolite analysis : Use LC-MS to identify active metabolites (e.g., cyclohexylmethyl oxidation products) in cell lysates .
    • Mechanistic studies : Apply siRNA knockdown of candidate receptors (e.g., NMDA for neuroprotection) to isolate pathways .

Q. How can the compound’s pharmacokinetic profile be improved for in vivo studies?

  • Derivatization : Introduce PEGylated side chains or prodrug motifs (e.g., esterification of the carboxylic acid) to enhance bioavailability .
  • Formulation : Use lipid-based nanoemulsions (particle size <200 nm) to improve plasma half-life. Validate via rat PK studies (IV vs. oral dosing) .

Methodological Notes

  • Data reproducibility : Cross-validate biological results using ≥3 independent replicates and include positive controls (e.g., metformin for glucose uptake assays) .
  • Structural analogs : Compare with 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid (CAS 99189-60-3) to assess functional group contributions .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.